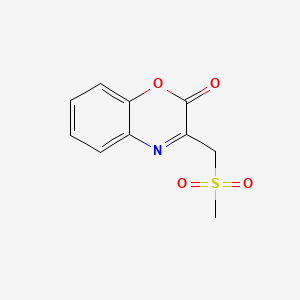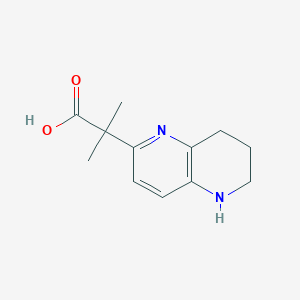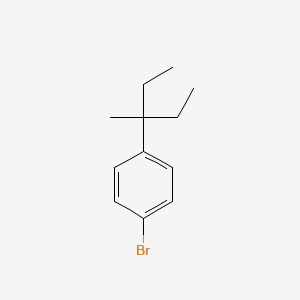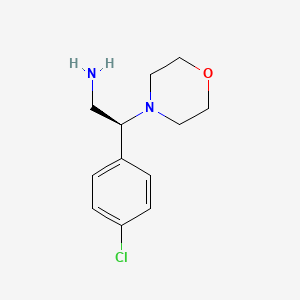
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound, which includes a pyrrolidine ring and a dimethyl(oxo)-l6-sulfanylidene group, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a suitable carboxylic acid derivative under amide bond-forming conditions . The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reaction is typically carried out in an organic solvent like dichloromethane or DMF.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the efficient synthesis of the pyrrolidine ring and subsequent functionalization steps . The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
科学研究应用
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some similar compounds include:
Uniqueness
The uniqueness of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide lies in its distinct chemical structure, which includes a dimethyl(oxo)-l6-sulfanylidene group. This unique structure contributes to its specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C7H14N2O2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC 名称 |
(2S)-N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI 键 |
SWVURHALGJEQHR-LURJTMIESA-N |
手性 SMILES |
CS(=NC(=O)[C@@H]1CCCN1)(=O)C |
规范 SMILES |
CS(=NC(=O)C1CCCN1)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)

![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)





![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)



